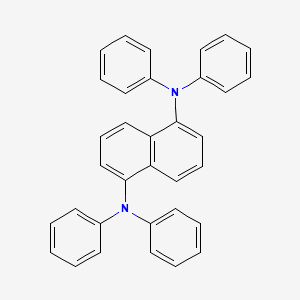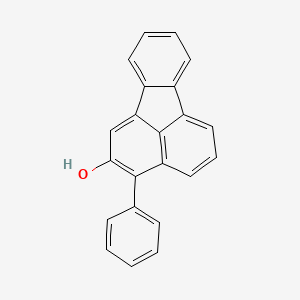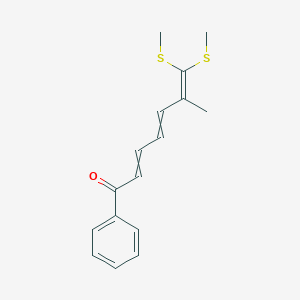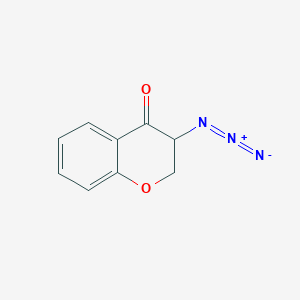
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- typically involves the azidation of a suitable precursor. One common method is the reaction of 4H-1-Benzopyran-4-one, 2,3-dihydro- with sodium azide in the presence of a catalyst such as copper sulfate and sodium ascorbate in dimethylformamide (DMF) at room temperature . This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces a leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The benzopyran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain synthetic applications.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, which can alter its biological activity and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-: Has multiple hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the azido group in 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- makes it unique among benzopyran derivatives. This functional group imparts distinct reactivity, enabling its use in a variety of synthetic and biological applications.
Propiedades
Número CAS |
155060-17-6 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-azido-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7N3O2/c10-12-11-7-5-14-8-4-2-1-3-6(8)9(7)13/h1-4,7H,5H2 |
Clave InChI |
IZHKRIBZZHYXGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2O1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


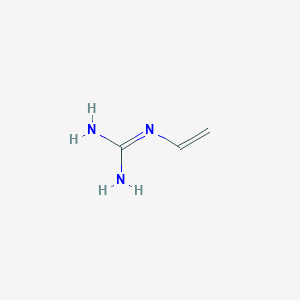
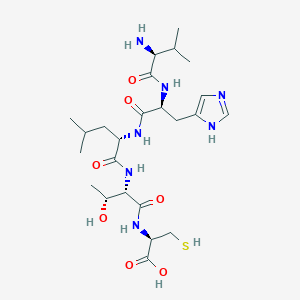

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)


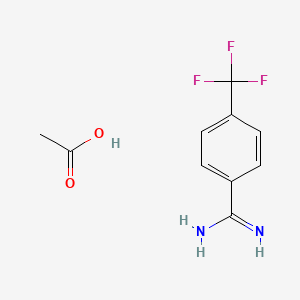

![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
